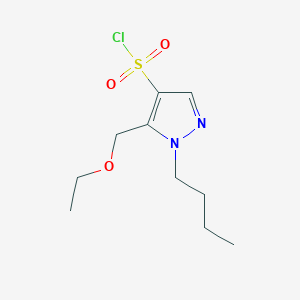
1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride, also known as BEMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. BEMP is a sulfonyl chloride derivative that possesses unique chemical properties, making it an attractive candidate for use in pharmaceuticals and other industries.
Mecanismo De Acción
The mechanism of action of 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and microbial growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been found to have antimicrobial activity against a range of bacteria and fungi. However, the effects of this compound on human subjects have not been extensively studied, and more research is needed to fully understand its potential benefits and risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its unique chemical properties, which make it well-suited for a variety of applications. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain applications. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several potential future directions for research on 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of interest is in the development of new anti-inflammatory drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health. Finally, there is potential for this compound to be used in other industries, such as agriculture and food production, due to its antimicrobial properties.
Métodos De Síntesis
The synthesis of 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride. The reaction proceeds in the presence of a catalyst, typically triethylamine, and produces this compound as a white crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the development of new pharmaceuticals. This compound has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, this compound has been found to have antimicrobial activity, which could be useful in the development of new antibiotics.
Propiedades
IUPAC Name |
1-butyl-5-(ethoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-9(8-16-4-2)10(7-12-13)17(11,14)15/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKAICDHSRIKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

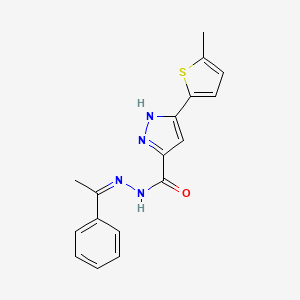
![6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one](/img/structure/B2679906.png)
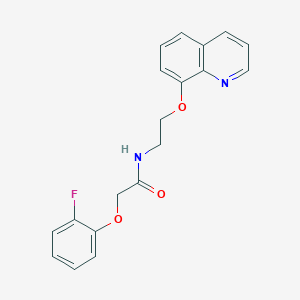
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dichlorobenzamide](/img/structure/B2679909.png)
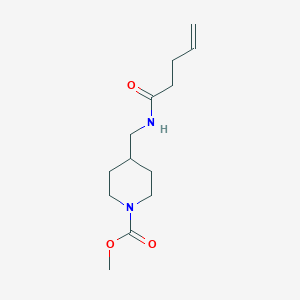
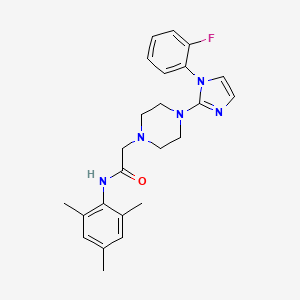
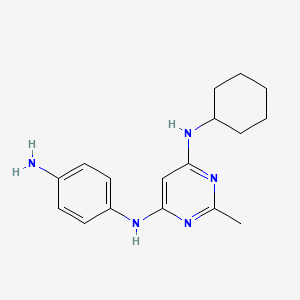
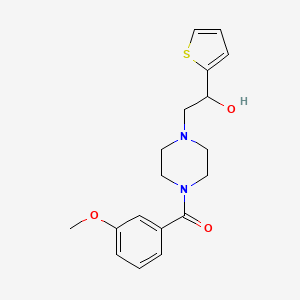
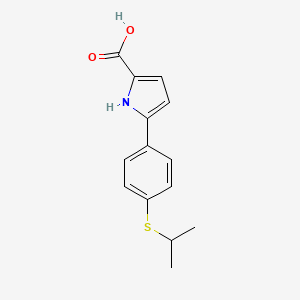

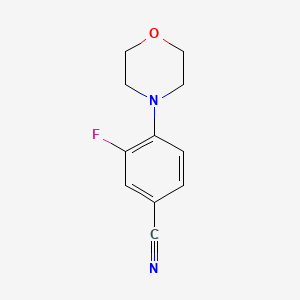

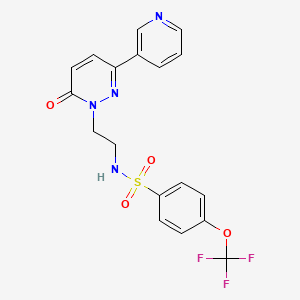
![(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2679925.png)